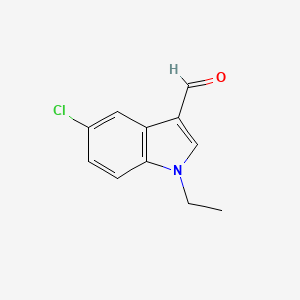
5-氯-1-乙基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, an ethyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis.
科学研究应用
5-Chloro-1-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Chloro-1-ethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with a variety of cellular targetsIndole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some indole derivatives act as receptor agonists, stimulating the production of certain cellular products .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, one indole derivative was found to have high gastrointestinal absorption, suggesting good bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
5-chloro-1-ethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-chloro-1-ethyl-1H-indole-3-carbaldehyde, have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, leading to changes in cellular redox status and overall cellular health.
Cellular Effects
The effects of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a crucial role in mucosal immunity . Additionally, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde may affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .
Molecular Mechanism
At the molecular level, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes, thereby modulating their activity. For instance, indole derivatives can act as agonists or antagonists of certain receptors, influencing downstream signaling pathways . Additionally, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 5-chloro-1-ethyl-1H-indole-3-carbaldehyde can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing immune responses and reducing oxidative stress . At high doses, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-chloro-1-ethyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo oxidation to form indole-3-carboxylic acid, a metabolite with distinct biological activities . Additionally, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde can participate in conjugation reactions, leading to the formation of glucuronides and sulfates, which are more water-soluble and easily excreted from the body .
Transport and Distribution
The transport and distribution of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 5-chloro-1-ethyl-1H-indole-3-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde within these compartments can influence its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindole.
Alkylation: The 5-chloroindole undergoes alkylation with ethyl iodide in the presence of a strong base such as sodium hydride to introduce the ethyl group at the 1-position.
Formylation: The resulting 5-chloro-1-ethylindole is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production of 5-chloro-1-ethyl-1H-indole-3-carbaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The aldehyde group in 5-chloro-1-ethyl-1H-indole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: 5-chloro-1-ethyl-1H-indole-3-carboxylic acid.
Reduction: 5-chloro-1-ethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
1H-Indole-3-carbaldehyde: Lacks the chloro and ethyl groups, making it less hydrophobic and potentially less reactive.
5-Bromo-1-ethyl-1H-indole-3-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
5-Chloro-1-methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
Uniqueness: 5-Chloro-1-ethyl-1H-indole-3-carbaldehyde is unique due to the combination of its chloro, ethyl, and aldehyde groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, while the ethyl group increases its hydrophobicity, potentially improving its interaction with biological targets.
属性
IUPAC Name |
5-chloro-1-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHWKIQLLCKGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

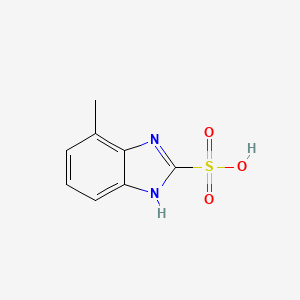
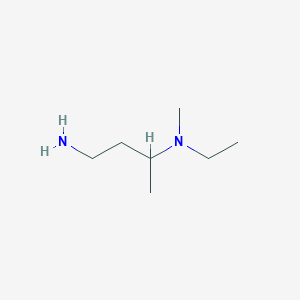
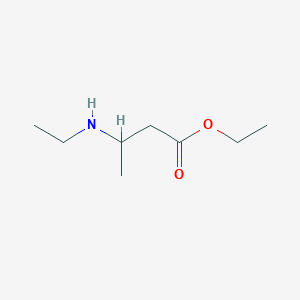
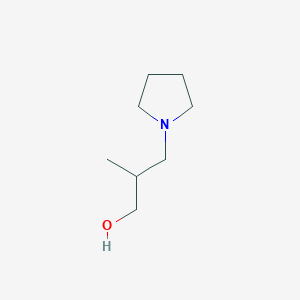
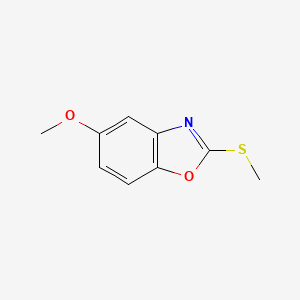
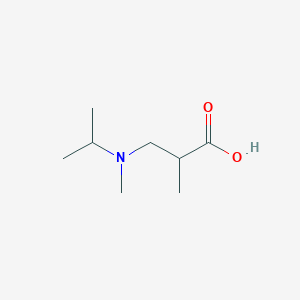
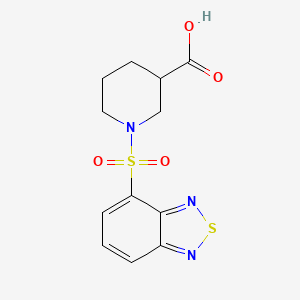
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)
![(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid](/img/structure/B1326696.png)
![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)
